molecular formula C14H14N2O2 B6417574 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide CAS No. 1090415-22-7

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide

Cat. No.: B6417574
CAS No.: 1090415-22-7
M. Wt: 242.27 g/mol
InChI Key: ZBMFOMPLANEOOU-UHFFFAOYSA-N
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Description

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a carboxamide group at the 3rd position, with a 2-methylphenylmethyl substituent attached to the nitrogen atom of the carboxamide group. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to achieve higher yields and purity. This can be accomplished by fine-tuning reaction parameters such as temperature, catalyst loading, and reaction time. Additionally, continuous flow chemistry techniques may be employed to scale up the production process, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 6-oxo-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide.

    Reduction: Formation of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the hydroxyl group at the 6th position, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and contributes to its specific applications and properties.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-4-2-3-5-11(10)8-16-14(18)12-6-7-13(17)15-9-12/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFOMPLANEOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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